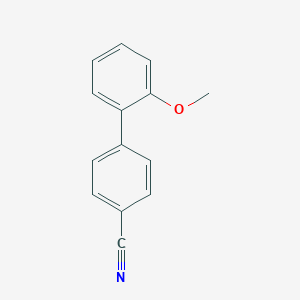

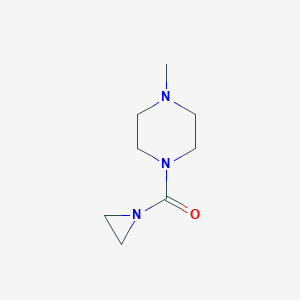

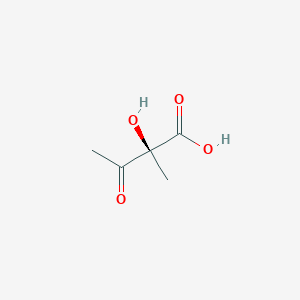

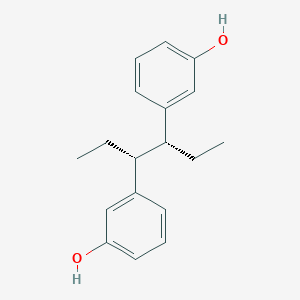

![molecular formula C8H5NO2 B039450 フロ[3,2-c]ピリジン-2-カルバルデヒド CAS No. 112372-07-3](/img/structure/B39450.png)

フロ[3,2-c]ピリジン-2-カルバルデヒド

概要

説明

N-メチルニコチンアミドはニコチンアミド(ナイアシンアミドとしても知られるビタミンB3の一種)の代謝産物です。この化合物は、ニコチンアミドN-メチルトランスフェラーゼという酵素によるニコチンアミドのメチル化によって肝臓で生成されます。 N-メチルニコチンアミドは、抗炎症、胃保護、血管保護などの様々な生物活性を有することが示されています .

科学的研究の応用

N-methylnicotinamide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study methylation reactions and enzyme kinetics. In biology, it is used to investigate the role of nicotinamide metabolism in cellular processes. In medicine, N-methylnicotinamide has been studied for its potential therapeutic effects, including its anti-inflammatory and vasoprotective properties . Additionally, it is used in the cosmetic industry as an ingredient in skincare products due to its beneficial effects on skin health .

作用機序

N-メチルニコチンアミドの作用機序には、様々な分子標的や経路との相互作用が関与しています。 主要な経路の一つは、プロスタサイクリン合成の調節であり、これは心血管系における血栓溶解と炎症プロセスに関与しています . N-メチルニコチンアミドはまた、内皮における一酸化窒素のバイオアベイラビリティを高め、血管保護効果に貢献しています . さらに、シクロオキシゲナーゼ-2とプロスタサイクリンを介したメカニズムによって、血小板依存性血栓症を抑制することが示されています .

準備方法

N-メチルニコチンアミドは、ニコチンアミドN-メチルトランスフェラーゼを用いたニコチンアミドのメチル化によって合成することができます。 この反応は、S-アデノシルメチオニンからニコチンアミドへのメチル基の転移を伴い、N-メチルニコチンアミドとS-アデノシル-L-ホモシステインが生成されます . 工業生産方法では、一般的に組換え酵素を使用して、この反応を制御された条件下で触媒し、高収率で高純度の生成物を得ています .

化学反応の分析

N-メチルニコチンアミドは、酸化反応、還元反応、置換反応などの様々な化学反応を起こします。これらの反応で一般的に用いられる試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤などがあります。これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。 例えば、N-メチルニコチンアミドの酸化は、N-メチル-2-ピリドン-5-カルボキサミドの生成につながることがあります .

科学研究への応用

N-メチルニコチンアミドは、科学研究において幅広い応用範囲を持ちます。化学分野では、メチル化反応や酵素動力学の研究のためのモデル化合物として用いられています。生物学分野では、細胞プロセスにおけるニコチンアミド代謝の役割を調査するために用いられています。 医学分野では、N-メチルニコチンアミドは、抗炎症作用や血管保護作用などの潜在的な治療効果について研究されています . また、皮膚の健康に良い影響を与えることから、化粧品業界ではスキンケア製品の成分として使用されています .

類似化合物との比較

N-メチルニコチンアミドは、N-メチル-2-ピリドン-5-カルボキサミドやN-メチル-4-ピリドン-3-カルボキサミドなど、ニコチンアミドの他のメチル化誘導体と類似しています。 N-メチルニコチンアミドは、プロスタサイクリン合成を調節し、一酸化窒素のバイオアベイラビリティを高める能力が特徴です . 他の類似化合物には、ニコチン酸メチルアミドやニコチニルメチルアミドなどがあり、これらもメチル化反応を起こしますが、生物活性や特性が異なります .

特性

IUPAC Name |

furo[3,2-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJAVMZSXDDNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348984 | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112372-07-3 | |

| Record name | Furo[3,2-c]pyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to characterize Furo[3,2-c]pyridine-2-carbaldehyde in the study?

A1: The research utilized Raman, SERS (Surface-Enhanced Raman Spectroscopy), and UV-Vis (Ultraviolet-Visible) spectroscopy to investigate the spectroscopic properties of Furo[3,2-c]pyridine-2-carbaldehyde []. These techniques likely provided insights into the compound's vibrational modes, electronic transitions, and potential interactions with metallic surfaces in the case of SERS.

Q2: Beyond spectroscopic analysis, what other research areas were explored in the study of Furo[3,2-c]pyridine-2-carbaldehyde?

A2: The research encompassed a range of investigations including structural characterization, analysis of chemical reactivity, topological studies, and exploration of its electronic properties []. Additionally, the study delved into the antiviral potential of Furo[3,2-c]pyridine-2-carbaldehyde.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

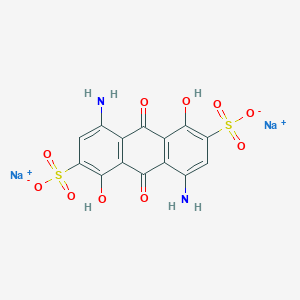

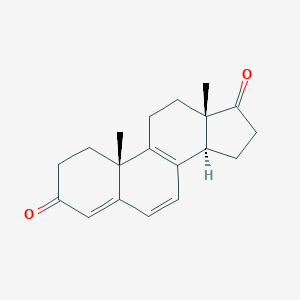

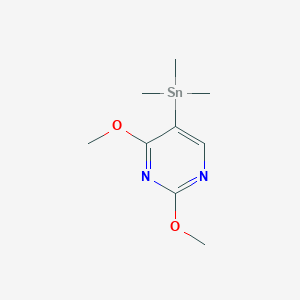

![3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B39374.png)